2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile
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Overview
Description
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, bromo, and oxo groups, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile typically involves multi-step organic reactionsThe final step involves the addition of an acetonitrile group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile exerts its effects involves interactions with various molecular targets. The amino and bromo groups allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Shares the bromo and amino groups but has a different heterocyclic core.
Bromoacetonitrile: Contains the bromo and acetonitrile groups but lacks the pyridine ring.
Indole derivatives: Similar in having a heterocyclic structure with potential bioactivity.
Uniqueness
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is unique due to its specific combination of functional groups and its pyridine-based structure, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,2,10H2 |
InChI Key |
ZRTSWFMJUYYORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC#N)Br)N |
Origin of Product |
United States |
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